![molecular formula C15H13N3O3S B254904 Cambridge id 6976896](/img/structure/B254904.png)
Cambridge id 6976896
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6976896 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of Cambridge id 6976896 involves the inhibition of specific enzymes and proteins in the body. This compound is known to interact with the active site of these enzymes and proteins, preventing them from functioning properly. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of covalent bonds with the target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Inhibition of specific enzymes and proteins: this compound is known to inhibit specific enzymes and proteins in the body, which can have various physiological effects.
2. Alteration of cellular signaling pathways: this compound can alter cellular signaling pathways, which can affect various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cambridge id 6976896 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: this compound is known to interact with specific proteins and enzymes, making it a valuable tool for studying specific biological processes.
2. Potency: this compound is a potent compound, which means that it can be used at low concentrations to achieve the desired effect.
Some of the limitations of this compound include:
1. Toxicity: this compound can be toxic at high concentrations, which can limit its use in certain experiments.
2. Specificity: While the specificity of this compound is an advantage, it can also be a limitation in some experiments where a broader range of targets needs to be studied.
Direcciones Futuras
There are several future directions for research on Cambridge id 6976896. Some of these include:
1. Development of new derivatives: Researchers can explore the synthesis of new derivatives of this compound to improve its potency and specificity.
2. In vivo studies: While this compound has been extensively studied in vitro, there is a need for more in vivo studies to understand its potential applications in living organisms.
3. Clinical trials: If this compound proves to be effective in preclinical studies, it can be tested in clinical trials for its potential use as a therapeutic agent.
Conclusion:
This compound is a valuable tool for scientific research due to its unique properties. This compound has been extensively studied for its potential applications in drug discovery, enzyme inhibition studies, and signal transduction studies. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound. With further research, this compound has the potential to be a valuable therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of Cambridge id 6976896 involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis process is the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final compound. The synthesis method for this compound has been optimized over the years, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Cambridge id 6976896 has been used extensively in scientific research due to its unique properties. This compound is known to interact with specific proteins and enzymes in the body, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Drug discovery: this compound has been used to identify new drug targets and develop new drugs for various diseases.
2. Enzyme inhibition studies: this compound is known to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation.
3. Signal transduction studies: this compound has been used to study signal transduction pathways in cells, which is important for understanding various cellular processes.
Propiedades
Fórmula molecular |
C15H13N3O3S |
---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
5-(3-nitrophenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O3S/c1-2-6-17-9-16-14-13(15(17)19)12(8-22-14)10-4-3-5-11(7-10)18(20)21/h3-5,7-9H,2,6H2,1H3 |
Clave InChI |
LXQQBZVLEAWDTH-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.